molecular formula C12H12F3NO4 B12352492 Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-

Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B12352492
M. Wt: 291.22 g/mol
InChI Key: RYJHDHKGSWTBEV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-, is a synthetic amino acid derivative. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is primarily used in scientific research and industrial applications due to its distinctive structural features and reactivity.

Preparation Methods

The synthesis of Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in studies involving enzyme-substrate interactions and protein engineering.

    Medicine: It is investigated for its potential therapeutic applications, including drug design and development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Comparison with Similar Compounds

Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- can be compared with other similar compounds, such as:

This compound’s unique combination of a trifluoromethyl group and a phenylmethoxycarbonyl protective group makes it a valuable asset in various fields of research and industry.

Properties

Molecular Formula

C12H12F3NO4

Molecular Weight

291.22 g/mol

IUPAC Name

(2R)-3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

RYJHDHKGSWTBEV-LLVKDONJSA-N

Isomeric SMILES

C[C@@](C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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